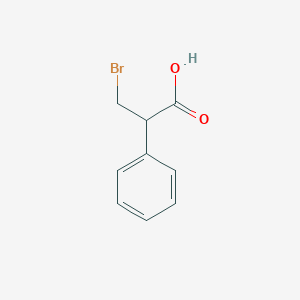

3-Bromo-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-2-phenylpropanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These compounds are vital for treating hypertension and heart failure. For instance, the synthesis of Omapatrilat, an ACE inhibitor, involves this compound as a key precursor .

Case Study: Synthesis of ACE Inhibitors

A notable application is in the preparation of (R)-2-bromo-3-phenylpropionic acid, which is synthesized from D-phenylalanine. This process employs sodium nitrite and hydrobromic acid under controlled temperatures to yield high purity products suitable for further pharmaceutical applications . The improved synthetic routes have been documented to enhance yields and reduce byproducts, making the process more efficient for industrial applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized in various coupling reactions to create more complex molecules. Its ability to participate in nucleophilic substitutions allows chemists to modify its structure for specific applications. The compound can be reacted with different nucleophiles to form derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Table: Selected Reactions Involving this compound

| Reaction Type | Nucleophile | Product Description |

|---|---|---|

| Nucleophilic Substitution | Amine | Formation of amide derivatives |

| Coupling Reactions | Alcohol | Formation of ester derivatives |

| Halogen Exchange | Thiol | Creation of thioether compounds |

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Compounds synthesized from this acid have been evaluated for their effectiveness against various bacterial strains. Studies show that some derivatives demonstrate significant inhibition against cyclooxygenase enzymes, suggesting potential use as anti-inflammatory agents .

Case Study: Antimicrobial Evaluation

A series of 2-(4-substituted methylphenyl) propionic acid derivatives were synthesized and tested for cyclooxygenase inhibition and antibacterial activity. Notably, certain compounds showed better inhibition than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, indicating the potential for new therapeutic agents derived from this compound .

Chemical Properties and Safety

The chemical structure of this compound contributes to its reactivity and application scope. It is essential to handle this compound with care due to its bromine content, which can pose safety risks during synthesis and application. Proper safety protocols should be followed when working with this compound in laboratory settings.

Propiedades

Número CAS |

5441-68-9 |

|---|---|

Fórmula molecular |

C9H9BrO2 |

Peso molecular |

229.07 g/mol |

Nombre IUPAC |

3-bromo-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H9BrO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |

Clave InChI |

REKPUONWQOZKPH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CBr)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.